3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime and a suitable oxidizing agent.
Introduction of Substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole: Similar structure but lacks the fluorine atom.
3-(2,4-Difluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole: Similar structure but lacks the chlorine atoms.
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-aminophenyl)-4,5-dihydroisoxazole: Similar structure but has an amino group instead of a nitro group.
Uniqueness
The presence of both dichloro and fluorophenyl groups, along with the nitrophenyl group, makes 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole unique
Biological Activity
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound belonging to the isoxazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory effects. The unique structural features of this compound, characterized by the presence of dichloro, fluorophenyl, and nitrophenyl groups, contribute to its biological activity.
- Molecular Formula : C15H9Cl2FN2O3
- Molecular Weight : 355.1 g/mol
- CAS Number : 649556-50-3
Synthesis
The synthesis of this compound typically involves:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Substituent Introduction : The dichloro, fluorophenyl, and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Antimicrobial Activity
Research indicates that compounds containing the 2,4-dichloro-5-fluorophenyl moiety exhibit significant antimicrobial properties. A study highlighted that derivatives with this moiety demonstrated potent antibacterial and antifungal activities. Specifically:
- Compounds synthesized with this structure showed effectiveness against various bacterial strains and fungi .
Compound | Activity Type | Results |
---|---|---|
10a | Antibacterial | Very good activity |
10d | Bactericidal | Effective against multiple strains |
11g | Fungicidal | Significant antifungal activity |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. In vitro assays demonstrated that derivatives of this compound could inhibit pro-inflammatory pathways effectively. For instance:
- The anti-inflammatory activity was assessed using COX enzyme inhibition assays, with several derivatives showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
---|---|---|---|
Compound A | 55.65 | Diclofenac | 54.65 |
Compound B | 44.81 | Celecoxib | Not specified |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Binding : Its substituents can enhance binding affinity to specific receptors involved in microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study reported the synthesis of several derivatives based on the dichloro-fluorophenyl structure, which were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had a broad spectrum of activity .
- Inflammatory Response Modulation : In vivo studies evaluated the efficacy of these compounds in animal models of inflammation. Results showed significant reductions in paw edema and inflammatory markers compared to control groups treated with standard anti-inflammatory agents .
Properties
CAS No. |
649556-44-5 |
---|---|
Molecular Formula |
C15H9Cl2FN2O3 |
Molecular Weight |
355.1 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-2-1-3-9(4-8)20(21)22/h1-6,15H,7H2 |
InChI Key |
IDLXHPVXBDYJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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